molecular formula C24H25N5O2 B2760247 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide CAS No. 1014087-70-7

1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2760247
CAS No.: 1014087-70-7
M. Wt: 415.497
InChI Key: CFHANGSSZVFAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a benzyl group, at the 3-position with a benzyloxy moiety, and at the 4-position with a carboxamide linked to a 3-(1H-imidazol-1-yl)propyl chain. This structure combines aromatic, electron-donating (benzyloxy), and hydrogen-bonding (imidazole) groups, which may influence its physicochemical properties and biological interactions. The imidazole-propylamine side chain is a common pharmacophore in drug design, often enhancing binding to biological targets such as kinases or carbonic anhydrases .

Properties

IUPAC Name

1-benzyl-N-(3-imidazol-1-ylpropyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c30-23(26-12-7-14-28-15-13-25-19-28)22-17-29(16-20-8-3-1-4-9-20)27-24(22)31-18-21-10-5-2-6-11-21/h1-6,8-11,13,15,17,19H,7,12,14,16,18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHANGSSZVFAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the benzyl and benzyloxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the imidazolylpropyl group: This step involves the reaction of the pyrazole derivative with 3-(1H-imidazol-1-yl)propyl halide under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the benzyl groups, yielding the corresponding pyrazole derivative.

    Substitution: The imidazolylpropyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole and imidazole compounds exhibit promising anticancer activities. For instance, compounds similar to 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide have been evaluated for their efficacy against various cancer cell lines.

Case Study : A study on related pyrazole derivatives demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT116) cells, with IC50 values indicating higher potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundIC50 (µM)Target Cell Line
This compoundTBDTBD
5-FU9.99HCT116

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study : A series of substituted benzamides linked to imidazole derivatives demonstrated notable antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various bacterial strains .

CompoundMIC (µM)Bacterial Strain
N81.43E. coli
N222.60K. pneumoniae

Target Enzymes

Research indicates that similar compounds may inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair in rapidly dividing cells .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzyl and benzyloxy groups may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Core Structure R1 (Position 1) R2 (Position 3) R3 (Carboxamide Side Chain) Reference
Target Compound Pyrazole Benzyl Benzyloxy 3-(1H-Imidazol-1-yl)propyl -
N-[3-(1H-Imidazol-1-yl)propyl]acetamide (5) Acetamide - - 3-(1H-Imidazol-1-yl)propyl
N-[3-(1H-Imidazol-1-yl)propyl]-4-fluorobenzamide (6) Benzamide - 4-Fluoro 3-(1H-Imidazol-1-yl)propyl
N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide (8) Benzamide - 4-Nitro 3-(1H-Imidazol-1-yl)propyl
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) Pyrazole Benzoyl 3-Nitrophenyl Aldehyde
  • Core Heterocycle : The target’s pyrazole core differs from benzamide-based analogs (e.g., compounds 5–9 in ), which may alter π-π stacking and hydrogen-bonding interactions. Pyrazoles generally exhibit higher aromatic stability compared to benzamides .

Yield Comparison :

  • Benzamide analogs (compounds 5–9) achieved yields of 65–85% after column chromatography .
  • Pyrazole aldehydes (e.g., 4b) were synthesized in ~70% yield , suggesting the target compound’s synthesis may require optimized purification due to its bulkier substituents.

Physicochemical Properties

Table 2: Spectroscopic Data for Selected Analogs

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Melting Point (°C) Reference
Target Compound Expected: ~1640–1680 δ 7.2–7.5 (aromatic H), δ 4.5 (OCH2Ph) - -
4b (Pyrazole) 1633 (C=O), 1529 (C=N) δ 9.17–9.24 (CHO), δ 7.94 (Ar-H) -
5cb (Benzoimidazole) 166.96 (C=O, DMSO) δ 7.86 (d, J=7.6 Hz, 1H), δ 3.79 (m, 1H) -
  • IR Spectroscopy : The target’s benzyloxy group may show C-O stretches near 1250 cm⁻¹, absent in nitro- or fluoro-substituted analogs .
  • NMR : The imidazole protons (δ 7.6–8.1) and benzyloxy methylene (δ 4.5) are distinctive vs. benzamide analogs (e.g., compound 8’s nitro group at δ 8.2) .

Biological Activity

1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic potential.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Benzyloxy group : May enhance solubility and stability.
  • Imidazole moiety : Known for its role in various biological processes and interactions.
  • Pyrazole core : Associated with diverse biological activities.

Research indicates that compounds similar to this compound exhibit antiproliferative effects through various mechanisms:

  • Inhibition of mTORC1 Pathway :
    • The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. In studies involving MIA PaCa-2 pancreatic cancer cells, it was observed that the compound inhibited mTORC1 reactivation following nutrient deprivation, thus impairing tumor cell survival under stress conditions .
  • Autophagy Modulation :
    • It has been suggested that this compound increases basal autophagy while disrupting autophagic flux during nutrient refeeding. This dual effect could selectively target cancer cells, which often rely on autophagy for survival in nutrient-poor environments .
  • Kinesin Spindle Protein (KSP) Inhibition :
    • Related compounds have been identified as KSP inhibitors, which are crucial for mitotic spindle formation during cell division. Inhibition of KSP can lead to mitotic arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies highlight the importance of specific functional groups:

  • The presence of the benzyloxy group enhances the compound's ability to interact with cellular targets.
  • Variations in the pyrazole and imidazole substituents can lead to significant changes in potency and selectivity against different cancer cell lines .

Case Studies

Several studies have explored the efficacy of pyrazole-based compounds in preclinical models:

StudyCompound TestedCell LineKey Findings
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2Submicromolar antiproliferative activity; inhibition of mTORC1
1,2-diarylimidazol-4-carboxamide derivativesVarious cancer linesIdentified as CB1 receptor antagonists with potential anticancer properties

Q & A

Q. What is the synthetic route for 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide?

The synthesis typically involves:

  • Pyrazole core formation : Condensation of hydrazine derivatives with β-ketoesters or diketones.
  • Substituent introduction : Benzyl and benzyloxy groups are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation).
  • Carboxamide linkage : The imidazole-containing propylamine sidechain is coupled to the pyrazole-4-carboxylic acid intermediate using carbodiimide reagents (e.g., DCC or EDC) .
  • Purification via column chromatography and crystallization.

Q. What analytical techniques are used to confirm the compound’s structure?

Key methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to resolve substituent connectivity and stereochemistry.
  • X-ray crystallography : To determine the 3D structure and hydrogen-bonding interactions (e.g., using SHELXL for refinement ).
  • Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Target identification : The imidazole and pyrazole moieties suggest potential binding to metalloenzymes (e.g., kinases, cytochrome P450) or receptors (e.g., G-protein-coupled receptors).
  • Assays :
  • Enzyme inhibition assays: Measure IC50_{50} values using fluorogenic substrates or radiometric methods.
  • Surface plasmon resonance (SPR): Quantify binding kinetics (Kd_d, on/off rates).
  • Molecular docking: Predict binding poses using software like AutoDock or Schrödinger .
    • Example: Analogous quinazoline-imidazole derivatives show antibacterial activity via DNA gyrase inhibition .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation :
  • Replace benzyloxy with alkoxy groups to assess hydrophobicity effects.
  • Modify the imidazole-propyl chain length to optimize target engagement.
    • Pharmacophore mapping : Identify critical functional groups (e.g., hydrogen-bond donors/acceptors) using computational tools like MOE .
    • In vitro screening : Test analogs against disease-specific cell lines (e.g., cancer, microbial pathogens) to correlate structural changes with potency .

Q. How do data contradictions arise in biological activity studies, and how can they be resolved?

  • Common sources :
  • Purity discrepancies: Residual solvents or isomers (e.g., regioisomers in pyrazole synthesis) alter activity. Validate via HPLC and 1H^1H-NMR .
  • Assay variability: Differences in cell lines, buffer pH, or incubation time. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Solubility issues: Use co-solvents (DMSO/PEG) or prodrug strategies to improve bioavailability .
    • Resolution : Cross-validate findings using orthogonal assays (e.g., SPR + cellular thermal shift assays).

Methodological Challenges

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use vapor diffusion or slow evaporation with polar/nonpolar solvent mixtures (e.g., acetone/water) .
  • Temperature control : Crystallize at 180 K to minimize thermal motion and improve resolution .
  • Cryoprotection : Soak crystals in glycerol or paraffin oil before flash-freezing .

Q. How can computational modeling predict metabolic stability?

  • In silico tools :
  • CYP450 metabolism prediction: Use StarDrop or MetaSite to identify vulnerable sites (e.g., imidazole N-methylation).
  • ADMET profiling: Predict logP, plasma protein binding, and half-life with QSAR models .
    • Validation : Compare predictions with in vitro microsomal stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.